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Cat. No.: B558433 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
N-tert-butoxycarbonyl-D-tyrosine methyl ester (Boc-D-Tyr-OMe) is a protected amino acid

derivative that serves as a critical building block in the synthesis of peptidomimetics for

neuropharmacology research. Its unique structural features, including the D-configuration of

the chiral center and the Boc and methyl protecting groups, allow for the creation of peptides

with enhanced stability against enzymatic degradation and modified receptor binding

properties. This document provides detailed application notes, experimental protocols, and

data presentation for the use of Boc-D-Tyr-OMe in the development of novel

neuropharmacological agents, with a focus on opioid receptor modulation and dopamine

synthesis inhibition.

Peptides incorporating Boc-D-Tyr-OMe and its derivatives have shown significant potential in

targeting neurological disorders. The D-amino acid configuration confers resistance to

proteases, thereby increasing the in vivo half-life of the peptide. Furthermore, modifications to

the tyrosine residue can fine-tune receptor selectivity and affinity, offering a pathway to develop

therapeutics with improved efficacy and reduced side effects.

Physicochemical Properties of Boc-D-Tyr-OMe
A summary of the key physicochemical properties of Boc-D-Tyr-OMe is presented in the table

below. This data is essential for its handling, storage, and use in chemical synthesis.
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Property Value

IUPAC Name
methyl (2R)-2-[(tert-butoxycarbonyl)amino]-3-(4-

hydroxyphenyl)propanoate

Molecular Formula C₁₅H₂₁NO₅

Molecular Weight 295.33 g/mol

Appearance White to off-white solid

Purity ≥98%

Solubility
Soluble in organic solvents such as DMF and

DCM

Storage Temperature 2-8°C

Applications in Neuropharmacology
The primary application of Boc-D-Tyr-OMe in neuropharmacology is as a precursor for the

synthesis of modified peptides targeting various components of the central nervous system.

Two key areas of research are:

Opioid Receptor Modulation: Peptides containing D-tyrosine and its O-methylated derivatives

are crucial in the design of ligands for opioid receptors (mu, delta, and kappa). These

receptors are G-protein coupled receptors (GPCRs) that mediate analgesia and are

implicated in mood, reward, and other neurological processes. The incorporation of Boc-D-
Tyr-OMe can lead to the development of potent and selective opioid receptor agonists or

antagonists.

Dopamine Synthesis Inhibition: O-Methyl-D-tyrosine, the core structure of Boc-D-Tyr-OMe
after deprotection, has been investigated as an inhibitor of tyrosine hydroxylase. This

enzyme is the rate-limiting step in the synthesis of the neurotransmitter dopamine. Peptides

containing this moiety could therefore be explored as tools to modulate dopaminergic

pathways, which are relevant in conditions such as Parkinson's disease and schizophrenia.
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Solid-Phase Peptide Synthesis (SPPS) using Boc-D-
Tyr(Me)-OH
This protocol outlines the manual solid-phase synthesis of a model peptide incorporating an O-

methylated D-tyrosine residue.

Materials:

Merrifield resin (or other suitable solid support)

Boc-protected amino acids (including Boc-D-Tyr(Me)-OH)

Dichloromethane (DCM)

N,N-Dimethylformamide (DMF)

Trifluoroacetic acid (TFA)

Diisopropylethylamine (DIEA)

1-Hydroxybenzotriazole (HOBt)

N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent

Anhydrous hydrofluoric acid (HF) or other cleavage cocktail

Anisole (scavenger)

Diethyl ether

Procedure:

Resin Swelling: Swell the resin in DCM for 1-2 hours.

First Amino Acid Attachment: Attach the first Boc-protected amino acid to the resin using an

appropriate method (e.g., cesium salt method).

Peptide Chain Elongation (per cycle):
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Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes. Wash with DCM,

isopropanol, and then DMF.

Neutralization: Treat the resin with 10% DIEA in DMF. Wash with DMF.

Amino Acid Coupling: Dissolve the next Boc-amino acid and HOBt in DMF. Add DCC and

pre-activate for 10 minutes at 0°C. Add the activated amino acid solution to the resin and

agitate for 2-4 hours. Monitor the reaction with a Kaiser test.

Cleavage and Deprotection: After the final coupling and deprotection steps, treat the peptide-

resin with anhydrous HF and anisole at 0°C for 1-2 hours to cleave the peptide from the resin

and remove side-chain protecting groups.

Peptide Precipitation and Purification: Precipitate the crude peptide with cold diethyl ether.

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Characterization: Confirm the identity and purity of the synthesized peptide using mass

spectrometry and analytical RP-HPLC.

Resin Swelling First Amino Acid
Attachment

Boc Deprotection
(TFA/DCM)

Neutralization
(DIEA/DMF)

Amino Acid Coupling
(Boc-AA, HOBt, DCC)

Repeat for each
amino acid

Cleavage from Resin
(HF/Anisole)

Purification
(RP-HPLC)

Characterization
(MS, HPLC)

Click to download full resolution via product page

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

Opioid Receptor Binding Assay ([³⁵S]GTPγS Binding)
This assay measures the functional activity of a peptide by quantifying its ability to stimulate the

binding of [³⁵S]GTPγS to G-proteins upon receptor activation.

Materials:
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Cell membranes expressing the opioid receptor of interest (e.g., CHO cells transfected with

δ-opioid receptor)

[³⁵S]GTPγS (radioligand)

GDP

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂)

Test peptide at various concentrations

Scintillation cocktail and vials

Scintillation counter

Procedure:

Reaction Mixture Preparation: In a microcentrifuge tube, combine the cell membranes, GDP,

and assay buffer.

Incubation: Add the test peptide at varying concentrations to the reaction mixture. Incubate at

30°C for 15 minutes.

Radioligand Addition: Add [³⁵S]GTPγS to the reaction mixture and incubate for an additional

60 minutes at 30°C.

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

Wash the filters with ice-cold assay buffer.

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and

measure the radioactivity using a scintillation counter.

Data Analysis: Determine the EC₅₀ (concentration for 50% of maximal response) and Emax

(maximal effect) values by non-linear regression analysis of the concentration-response

curves. The equilibrium dissociation constant (Ki) can be calculated from the IC₅₀ value

obtained in competition binding assays.[1]

Tyrosine Hydroxylase Inhibition Assay
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This assay determines the ability of a peptide to inhibit the activity of tyrosine hydroxylase, the

rate-limiting enzyme in dopamine synthesis.

Materials:

Purified tyrosine hydroxylase enzyme

L-tyrosine (substrate)

Cofactors (e.g., (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin)

Assay buffer (e.g., 50 mM HEPES, pH 7.0)

Test peptide at various concentrations

HPLC system with electrochemical or fluorescence detection

Procedure:

Reaction Mixture Preparation: In a microcentrifuge tube, combine the assay buffer, cofactors,

and the test peptide at various concentrations.

Enzyme Addition: Add the purified tyrosine hydroxylase to the reaction mixture and pre-

incubate for 10 minutes at 37°C.

Substrate Addition: Initiate the reaction by adding L-tyrosine. Incubate for a defined period

(e.g., 20 minutes) at 37°C.

Reaction Termination: Stop the reaction by adding an acid (e.g., perchloric acid).

Product Quantification: Centrifuge the samples to pellet precipitated protein. Analyze the

supernatant for the product, L-DOPA, using HPLC with electrochemical or fluorescence

detection.

Data Analysis: Calculate the percentage of inhibition for each concentration of the test

peptide. Determine the IC₅₀ value (concentration for 50% inhibition) by plotting the

percentage of inhibition against the logarithm of the peptide concentration.
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Data Presentation
Quantitative data from neuropharmacological studies of peptides derived from Boc-D-Tyr-OMe
and related compounds are summarized below.

Table 1: Opioid Receptor Binding and Functional Activity

Peptide Receptor Assay Type Parameter Value (nM) Reference

BOC-Tyr-Pro-

Gly-Phe-Leu-

Thr(OtBu)

Delta
In vitro

bioassay

Ke vs. [D-

Ala², D-Leu⁵]-

enkephalin

39.5 [2]

BOC-Tyr-Pro-

Gly-Phe-Leu-

Thr(OtBu)

Delta
In vitro

bioassay

Ke vs. [D-

Pen², D-

Pen⁵]enkeph

alin

38.7 [2]

BOC-Tyr-Pro-

Gly-Phe-Leu-

Thr(OtBu)

Delta
In vitro

bioassay

Ke vs.

deltorphin-II
27.3 [2]

BOC-Tyr-Pro-

Gly-Phe-Leu-

Thr(OtBu)

Mu
In vitro

bioassay

Ke vs.

DAMGO
368,000 [2]

BOC-Tyr-Pro-

Gly-Phe-Leu-

Thr(OtBu)

Kappa
In vitro

bioassay

Ke vs.

ethylketocycl

azocine

>200,000 [2]

BOC-Tyr-Pro-

Gly-Phe-Leu-

Thr(OtBu)

Delta
Receptor

binding
Ki 300-1000 [2]

BOC-Tyr-Pro-

Gly-Phe-Leu-

Thr(OtBu)

Mu
Receptor

binding

Ki vs. [³H]-

DAMGO
>30,000 [2]

Table 2: Tyrosinase Inhibitory Activity of Peptides (Illustrative)
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Peptide IC₅₀ (mM) Reference

DLGFLARGF 3.09 [3][4]

WQLTL 3.86 [4]

FDLGFLAR 4.00 [4]

WSEVF 5.81 [4]

Note: Data for tyrosine hydroxylase inhibition by specific Boc-D-Tyr-OMe derived peptides is

limited in publicly available literature. The tyrosinase inhibition data is provided as an example

of an enzyme inhibition assay.

Signaling Pathways and Workflows
Delta-Opioid Receptor Antagonist Signaling
Peptides derived from Boc-D-Tyr-OMe can act as antagonists at the delta-opioid receptor. An

antagonist binds to the receptor but does not elicit a biological response, thereby blocking the

effects of endogenous agonists like enkephalins. This can modulate various downstream

signaling pathways.
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Caption: Signaling pathway of a delta-opioid receptor antagonist.
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Dopamine Synthesis Pathway and Potential Inhibition
Peptides containing O-methyl-D-tyrosine have the potential to inhibit tyrosine hydroxylase, the

rate-limiting enzyme in the synthesis of dopamine.

L-Tyrosine
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Caption: Potential inhibition of the dopamine synthesis pathway.

Conclusion
Boc-D-Tyr-OMe is a valuable chemical tool for the synthesis of novel peptidomimetics with

significant potential in neuropharmacology. Its incorporation into peptide sequences can lead to

compounds with enhanced stability and tailored receptor interactions. The protocols and data

presented here provide a framework for researchers to design, synthesize, and evaluate new

therapeutic candidates targeting the opioid and dopaminergic systems. Further research into
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peptides derived from Boc-D-Tyr-OMe is warranted to explore their full therapeutic potential for

treating a range of neurological disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.benchchem.com/product/b558433?utm_src=pdf-body
https://www.benchchem.com/product/b558433?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC3775961/
https://pubmed.ncbi.nlm.nih.gov/8836454/
https://pubmed.ncbi.nlm.nih.gov/8836454/
https://pubmed.ncbi.nlm.nih.gov/8836454/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8973439/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8973439/
https://www.frontiersin.org/journals/nutrition/articles/10.3389/fnut.2022.853442/full
https://www.frontiersin.org/journals/nutrition/articles/10.3389/fnut.2022.853442/full
https://www.benchchem.com/product/b558433#boc-d-tyr-ome-use-in-neuropharmacology-research
https://www.benchchem.com/product/b558433#boc-d-tyr-ome-use-in-neuropharmacology-research
https://www.benchchem.com/product/b558433#boc-d-tyr-ome-use-in-neuropharmacology-research
https://www.benchchem.com/product/b558433#boc-d-tyr-ome-use-in-neuropharmacology-research
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b558433?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b558433?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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